

# Application Note: Preparation of 5-Hexyn-1-yl Tosylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Hexyn-1-ol

Cat. No.: B123273

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This application note provides a detailed protocol for the synthesis of 5-hexyn-1-yl tosylate from **5-hexyn-1-ol**. The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis, rendering the hydroxyl group an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.<sup>[1]</sup> This protocol employs p-toluenesulfonyl chloride (TsCl) and pyridine to achieve an efficient conversion under controlled conditions. The methodology detailed herein is suitable for researchers requiring a reliable procedure for preparing versatile alkynyl tosylate intermediates.

## Introduction

The tosylate group is an excellent leaving group in organic chemistry due to the stability of the resulting tosylate anion, which is resonance-stabilized. The conversion of a primary alcohol like **5-hexyn-1-ol** into its corresponding tosylate, 5-hexyn-1-yl tosylate, is a critical step for introducing a variety of nucleophiles at the terminal carbon. This reaction proceeds with retention of configuration at the carbon atom bearing the oxygen.<sup>[2]</sup> The resulting alkynyl tosylate is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This protocol uses pyridine not only as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst that activates the tosyl chloride.

Reaction Scheme:

**5-Hexyn-1-olp-Toluenesulfonyl chloride5-Hexyn-1-yl Tosylate**

## Experimental Protocol

This protocol is adapted from established procedures for the tosylation of primary alcohols.

## Materials and Reagents

| Reagent/Material                       | Grade               | Supplier            | Notes                                                               |
|----------------------------------------|---------------------|---------------------|---------------------------------------------------------------------|
| 5-Hexyn-1-ol                           | ≥96%                | e.g., Sigma-Aldrich | Handle under an inert atmosphere.                                   |
| p-Toluenesulfonyl chloride (TsCl)      | ReagentPlus®, ≥99%  | e.g., Sigma-Aldrich | Moisture sensitive. <a href="#">[3]</a> <a href="#">[4]</a>         |
| Pyridine                               | Anhydrous, 99.8%    | e.g., Sigma-Aldrich | Corrosive, unpleasant odor. <a href="#">[5]</a> <a href="#">[6]</a> |
| Ethyl Acetate (EtOAc)                  | ACS Grade           | e.g., Fisher Sci.   | For extraction.                                                     |
| Hydrochloric Acid (HCl)                | 2N aqueous solution | ---                 | Prepare from concentrated HCl.                                      |
| Magnesium Sulfate (MgSO <sub>4</sub> ) | Anhydrous           | e.g., VWR           | For drying the organic phase.                                       |
| Deionized Water                        | ---                 | ---                 | For washing.                                                        |
| Round-bottom flask                     | ---                 | ---                 | Appropriate size for the reaction.                                  |
| Magnetic stirrer and stir bar          | ---                 | ---                 |                                                                     |
| Ice bath                               | ---                 | ---                 | For temperature control.                                            |
| Separatory funnel                      | ---                 | ---                 | For liquid-liquid extraction.                                       |
| Rotary evaporator                      | ---                 | ---                 | For solvent removal.                                                |

## Quantitative Data and Reagent Properties

The following table summarizes the properties and quantities for a synthesis starting with 0.5 moles of **5-hexyn-1-ol**.

| Compound                          | Formula                                          | MW (g/mol)        | Moles | Equivalents | Amount Used         | Density (g/mL)             | BP/MP (°C)         |
|-----------------------------------|--------------------------------------------------|-------------------|-------|-------------|---------------------|----------------------------|--------------------|
| 5-Hexyn-1-ol                      | C <sub>6</sub> H <sub>10</sub> O                 | 98.14[7]<br>[8]   | 0.50  | 1.0         | 49.07 g             | 0.89                       | 73-75 /<br>15 mmHg |
| p-Toluenesulfonyl chloride (TsCl) | C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub> S | 190.65[9]<br>[10] | 1.00  | 2.0         | 190.65 g            | ~1.3[9]<br>(MP)[3]<br>[10] | 65-69              |
| Pyridine                          | C <sub>5</sub> H <sub>5</sub> N                  | 79.10             | 8.85  | 17.7        | 700 mL              | 0.982[5]                   | 115.2<br>(BP)[5]   |
| Product (Theoretical)             |                                                  |                   |       |             |                     |                            |                    |
| 5-Hexyn-1-yl Tosylate             | C <sub>13</sub> H <sub>16</sub> O <sub>3</sub> S | 252.33            | 0.50  | 1.0         | 126.17 g<br>(Yield) | N/A                        | N/A                |

## Procedure

- Reaction Setup:
  - To a dry round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (1.0 mol, 190.65 g).
  - Under an inert atmosphere (e.g., nitrogen), add 700 mL of anhydrous pyridine.
  - Cool the resulting solution to 0 °C using an ice bath with continuous stirring.

- Addition of Alcohol:
  - Slowly add **5-hexyn-1-ol** (0.5 mol, 49.07 g) dropwise to the cold TsCl/pyridine mixture. Maintain the internal temperature below 5 °C during the addition.
- Reaction:
  - Once the addition is complete, stir the reaction mixture vigorously at 0 °C for 2 hours.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Extraction:
  - After 2 hours, quench the reaction by slowly adding 10 mL of deionized water. Ensure the temperature remains below 10 °C.
  - Remove the pyridine by evaporation under reduced pressure using a rotary evaporator.
  - Pour the resulting residue into 1 liter of ethyl acetate in a large separatory funnel.
  - Wash the organic layer twice with an excess of 2N aqueous HCl to remove any remaining pyridine.
  - Wash the organic layer with deionized water until the aqueous layer is neutral.
  - Wash the organic layer with brine to remove residual water.
- Isolation of Product:
  - Separate the organic layer and dry it over anhydrous magnesium sulfate ( $MgSO_4$ ).
  - Filter the mixture to remove the drying agent.
  - Evaporate the filtrate to dryness under vacuum to afford the crude 5-hexyn-1-yl tosylate. Further purification can be achieved by column chromatography if necessary.

## Characterization

The identity and purity of the final product, 5-hexyn-1-yl tosylate, should be confirmed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., alkyne  $\text{C}\equiv\text{C}-\text{H}$ , sulfonate  $\text{S}=\text{O}$ ).
- Mass Spectrometry (MS): To confirm the molecular weight of the product.

## Safety Precautions

- This procedure should be carried out in a well-ventilated fume hood.
- p-Toluenesulfonyl chloride is corrosive and a lachrymator; avoid inhalation and skin contact. [\[2\]](#)
- Pyridine is flammable, toxic, and has a strong, unpleasant odor. [\[6\]](#)[\[11\]](#) Handle with care.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

## Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of 5-hexyn-1-yl tosylate.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 5-Hexyn-1-yl Tosylate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 928-90-5: 5-Hexyn-1-ol | CymitQuimica [cymitquimica.com]
- 2. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 3. Tosyl chloride | 98-59-9 [chemicalbook.com]
- 4. p-Toluenesulfonyl chloride ReagentPlus<sup>®</sup>, = 99 98-59-9 [sigmaaldrich.com]
- 5. webqc.org [webqc.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. 5-Hexyn-1-ol [webbook.nist.gov]
- 8. 5-Hexyn-1-ol | C6H10O | CID 70234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. p-Toluenesulfonyl Chloride [drugfuture.com]
- 11. byjus.com [byjus.com]
- To cite this document: BenchChem. [Application Note: Preparation of 5-Hexyn-1-yl Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123273#preparation-of-tosylate-derivatives-from-5-hexyn-1-ol\]](https://www.benchchem.com/product/b123273#preparation-of-tosylate-derivatives-from-5-hexyn-1-ol)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)